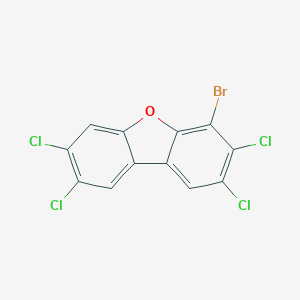

4-Bromo-2,3,7,8-tetrachlorodibenzofuran

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,3,7,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3BrCl4O/c13-10-11(17)8(16)2-5-4-1-6(14)7(15)3-9(4)18-12(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQVVDNPQHZSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3BrCl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151155 | |

| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115656-08-1 | |

| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115656081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is typically formed as an unintended by-product during the synthesis of other chlorinated compounds. The formation conditions often involve high temperatures, the presence of chlorine, and specific reaction environments such as alkaline mediums or exposure to UV light . Industrial processes that can lead to its formation include the production of chlorinated pesticides and the combustion of organochlorine compounds .

Analyse Chemischer Reaktionen

4-Bromo-2,3,7,8-tetrachlorodibenzofuran can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the bromine and chlorine atoms attached to the dibenzofuran ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Assessment

BrCDF as a Contaminant

BrCDF is primarily known as a contaminant resulting from industrial processes involving chlorinated compounds. Its presence in environmental matrices such as soil, water, and biota necessitates monitoring for ecological risk assessments. Studies have shown that BrCDF can accumulate in the food chain, impacting wildlife and potentially human health due to its toxic properties .

Analytical Methods

Advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are employed to detect and quantify BrCDF in environmental samples. These methods are essential for understanding the distribution and concentration of BrCDF in various ecosystems .

Toxicological Research

Health Impacts

Research indicates that exposure to BrCDF may lead to adverse health effects similar to those associated with other dioxin-like compounds. Toxicological studies have demonstrated that BrCDF can disrupt endocrine functions and induce carcinogenic effects in laboratory animals. The compound's mechanism of action involves binding to the aryl hydrocarbon receptor (AhR), leading to altered gene expression and cellular responses .

Case Studies

- Wildlife Studies : Investigations into the effects of BrCDF on aquatic organisms have revealed significant bioaccumulation and reproductive toxicity in species such as fish and amphibians. These studies highlight the importance of monitoring BrCDF levels in habitats affected by industrial runoff .

- Human Health Assessments : Epidemiological studies have linked exposure to dioxin-like compounds, including BrCDF, with increased cancer rates among populations near hazardous waste sites. These findings underscore the need for public health interventions in contaminated areas .

Regulatory Framework

Environmental Protection Agency (EPA) Guidelines

The EPA has established guidelines for assessing the risks associated with exposure to chlorinated dibenzofurans, including BrCDF. This includes setting permissible exposure limits and conducting risk assessments based on toxic equivalency factors (TEFs) which help quantify the relative toxicity of various dioxin-like compounds .

Wirkmechanismus

The toxic effects of 4-Bromo-2,3,7,8-tetrachlorodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor. This receptor, when activated by the compound, can alter the expression of multiple genes involved in xenobiotic metabolism, leading to various biochemical and toxic effects . The compound can also disrupt the circadian clock by inhibiting the expression of core circadian components .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

- 4-Bromo-2,3,7,8-TCDF vs. 2,3,7,8-TCDF: Molecular Weight: Bromine substitution increases the molecular weight (estimated ~390 g/mol) compared to TCDF (305.96 g/mol) . Solubility: TCDF isomers are typically dissolved in toluene or toluene/nonanol solutions . Bromine’s larger atomic radius may reduce solubility in organic solvents compared to chlorine. Crystallography: TCDF’s crystal structure (monoclinic system, space group P2₁/c) features planar aromatic rings with chlorine substituents . Bromine’s steric effects could introduce structural distortions.

Environmental Behavior and Degradation

Persistence :

- Degradation Pathways: TCDF undergoes UV photocatalytic degradation using silver-doped zeolites, achieving ~38% adsorption on AgY1 catalysts . No data exist for brominated analogs, though bromine’s higher bond dissociation energy may reduce degradation efficiency .

Regulatory and Analytical Considerations

- Detection Limits: TCDF has a regulatory non-measurable threshold of <50 pg/L in water . Pharmacopeial standards for ¹³C-labeled TCDF (317.84 g/mol) highlight its use in environmental analysis .

Data Tables

Table 1: Physicochemical Comparison of Selected Dibenzofurans

*Estimated based on bromine’s atomic mass.

Biologische Aktivität

4-Bromo-2,3,7,8-tetrachlorodibenzofuran (Br-TCDF) is a brominated derivative of the polychlorinated dibenzofuran family, which includes compounds known for their toxicological profiles and potential environmental persistence. Understanding the biological activity of Br-TCDF is crucial for assessing its impact on human health and ecosystems. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and toxicological implications.

Chemical Structure and Properties

Br-TCDF has a complex structure characterized by multiple halogen substitutions that influence its reactivity and interaction with biological systems. The molecular formula is C12H4BrCl4O, indicating the presence of both bromine and chlorine atoms.

Br-TCDF exhibits toxicity primarily through mechanisms similar to those of other dioxins and dibenzofurans. These include:

- Aryl Hydrocarbon Receptor (AhR) Activation : Br-TCDF binds to the AhR, leading to the transcription of genes involved in xenobiotic metabolism. This pathway is critical for understanding its carcinogenic potential .

- Oxidative Stress : Studies indicate that exposure to Br-TCDF can induce oxidative stress in cells, contributing to cellular damage and inflammation .

- Endocrine Disruption : The compound has been shown to interfere with hormonal signaling pathways, particularly affecting thyroid hormone levels and reproductive health .

Toxicological Effects

The toxicological effects of Br-TCDF have been documented across various animal models. Key findings include:

- Hepatotoxicity : Elevated liver weights and hepatocellular hypertrophy have been observed in rodent studies following exposure to Br-TCDF, indicating significant liver toxicity .

- Developmental Toxicity : In pregnant animal models, Br-TCDF exposure resulted in teratogenic effects on fetal development, particularly affecting kidney formation .

- Immunotoxicity : Exposure has been linked to immunosuppression, reducing the efficacy of immune responses in infected animals .

Toxicity Data Summary

| Species | LD50 (oral) | Main Effects Observed |

|---|---|---|

| Guinea Pig | 5-10 µg/kg | Hepatic damage, immunosuppression |

| Mouse | >6000 µg/kg | Teratogenic effects on fetal kidneys |

| Monkey | 1000 µg/kg | Liver toxicity, endocrine disruption |

Hormonal Effects of Br-TCDF

| Hormone | Effect Observed |

|---|---|

| Thyroid Hormones (T3/T4) | Decreased levels |

| Insulin | Altered glucose homeostasis |

| Testosterone | Impaired reproductive function |

Case Studies

-

Case Study on Hepatic Effects :

A study involving male C57BL/6 mice exposed to varying doses of Br-TCDF revealed a dose-dependent increase in liver weight and hepatocyte proliferation markers. The study concluded that Br-TCDF significantly disrupts normal liver function by inducing lipogenesis and altering metabolic pathways . -

Developmental Toxicity Assessment :

Research conducted on pregnant mice indicated that exposure to Br-TCDF resulted in a high incidence of renal malformations in offspring. This study highlights the potential risks associated with environmental exposure during critical developmental windows .

Q & A

Q. What are the standard analytical methods for detecting halogenated dibenzofurans like 4-Bromo-2,3,7,8-tetrachlorodibenzofuran in environmental samples?

High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard. For isomer specificity, EPA Methods 1613 and 8290a recommend using DB-5MS or equivalent columns, though studies suggest SP-2330/SP-2331 columns may not be essential for resolving 2,3,7,8-substituted isomers . Environmental samples (e.g., sediments) require extraction with toluene or nonane-based solvents, followed by cleanup steps to isolate target analytes. Concentrations are typically quantified at 50 μg/mL in matrix-matched solutions to minimize interference .

Q. What are the primary toxicological mechanisms of 2,3,7,8-tetrachlorodibenzofuran (TCDF), and how might bromination alter these effects?

TCDF activates the aryl hydrocarbon receptor (AhR), inducing cytochrome P450 enzymes (e.g., CYP1A1/1A2) and disrupting lipid metabolism, leading to hepatic steatosis in murine models . Bromination at the 4-position may increase steric hindrance, potentially altering binding affinity to AhR. Comparative studies with structural analogs (e.g., 2,3,4,7,8-pentachlorodibenzofuran) suggest halogen position significantly impacts toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity equivalency factors (TEFs) for brominated vs. chlorinated dibenzofurans?

TEFs are derived from relative potency (REP) studies using in vitro models (e.g., hepatocytes) and in vivo dose-response data. For brominated analogs, REP values should account for toxicokinetic differences, such as prolonged half-lives or tissue-specific accumulation. A "hockey stick" regression model can identify thresholds for AhR activation, while interspecies adjustments (e.g., human vs. rat hepatocytes) require normalization to baseline metabolic rates .

Q. What experimental designs are optimal for studying hepatic steatosis induced by halogenated dibenzofurans?

Use targeted metabolomics to profile lipid species in liver tissues of male mice exposed to graded doses (0.00001–100 nM). Pair this with RNA sequencing to identify AhR-regulated pathways. Dose-response curves should be analyzed using the Hill model to calculate EC50 values and maximal induction levels. Validation via histopathology (e.g., Oil Red O staining) is critical .

Q. How do species-specific differences in AhR activation impact risk assessment for this compound?

Human primary hepatocytes show lower sensitivity (EC50 = 0.1 nM for CYP1A1 induction) compared to rat hepatocytes (EC50 = 0.01 nM). Experimental designs must incorporate species-specific adjustment factors (≤1.0 for human extrapolation) and use NOEC (no-observed-effect concentration) derived from Welch-Aspin or Dunnett’s tests .

Q. What statistical methods are effective for interpreting geochemical data from TCDF-contaminated sediments?

Principal component analysis (PCA) can correlate sediment organic carbon content, grain size, and TCDF concentrations. One-way ANOVA identifies spatial/temporal variations in contamination. For example, in the Houston Ship Channel, TCDF levels ranged from 418–24,600 pg/g dry weight, with toxicity equivalents (TEQs) exceeding sediment quality guidelines .

Data Contradiction Analysis

Q. Why do toxicity equivalents (TEQs) in fish tissues exceed those in sediments despite lower total PCDD/F concentrations?

Fish bioaccumulate highly toxic congeners (e.g., 2,3,7,8-TCDF) preferentially due to their lipophilicity (log Kow >6). Sediment TEQs are diluted by less toxic isomers, whereas biota TEQs reflect biomagnification. This discrepancy underscores the need for matrix-specific risk assessments .

Q. How can conflicting results in AhR activation thresholds between in vitro and in vivo models be reconciled?

In vitro models (e.g., hepatocytes) lack systemic detoxification pathways (e.g., Phase II metabolism), leading to lower EC50 values. In vivo studies in chicks or mice require allometric scaling of doses and endpoint-specific adjustments (e.g., porphyrin accumulation vs. enzyme induction) .

Methodological Tables

Table 1: Key Analytical Parameters for Halogenated Dibenzofurans

Table 2: Species-Specific AhR Activation Thresholds

| Species | CYP1A1 EC50 (nM) | CYP1A2 EC50 (nM) | Reference |

|---|---|---|---|

| Rat Hepatocytes | 0.01 | 0.05 | |

| Human Hepatocytes | 0.1 | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.